2-(3-Chlorophenoxy)-2-methylpropanoic acid chemical properties
2-(3-Chlorophenoxy)-2-methylpropanoic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 2-(3-Chlorophenoxy)-2-methylpropanoic Acid
Introduction
2-(3-Chlorophenoxy)-2-methylpropanoic acid is a member of the phenoxyalkanoic acid class of compounds. While its structural isomer, 2-(4-chlorophenoxy)-2-methylpropanoic acid (clofibric acid), is well-documented as the active metabolite of the lipid-lowering drug clofibrate, the 3-chloro isomer serves as a crucial chemical analogue and an important molecule in its own right for researchers in drug discovery and environmental science.[1] This guide provides a comprehensive overview of its core chemical properties, synthesis, and analytical characterization, designed for scientists and drug development professionals. Understanding these fundamental characteristics is paramount for its effective application in experimental design, from metabolic studies to its use as a synthetic building block.
Chemical Identity and Physicochemical Properties
A precise understanding of the molecule's identity and physical characteristics is the foundation of all subsequent research and application. These properties govern its solubility, reactivity, and behavior in various experimental systems.
Nomenclature and Structural Identifiers
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IUPAC Name : 2-(3-chlorophenoxy)-2-methylpropanoic acid.[2]
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Synonyms : α-(3-Chlorophenoxy)isobutyric acid.
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CAS Number : 17413-73-9.[3]
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Molecular Formula : C₁₀H₁₁ClO₃.[3]
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Molecular Weight : 214.64 g/mol .[3]
The structure consists of a 3-chlorophenol moiety linked via an ether bond to the alpha carbon of isobutyric acid. This substitution pattern is critical to its chemical behavior and differentiates it from its more studied 4-chloro isomer.
| Identifier | Value | Reference |
| IUPAC Name | 2-(3-chlorophenoxy)-2-methylpropanoic acid | [2] |
| CAS Number | 17413-73-9 | [3] |
| Molecular Formula | C₁₀H₁₁ClO₃ | [3] |
| Molecular Weight | 214.64 g/mol | [3] |
| InChI Key | PZBIVIXQLIVFHJ-UHFFFAOYSA-N | [3] |
Physicochemical Data
The physicochemical properties dictate the compound's behavior in solution and its interaction with biological membranes and analytical hardware.
| Property | Value | Significance for Researchers |
| Appearance | White to off-white crystalline powder.[4] | Affects handling, weighing, and formulation. |
| Melting Point | 113-115 °C.[5] | A key indicator of purity. |
| pKa | ~3.62 (estimated for the 3-chloro isomer).[4] | Crucial for predicting ionization state in physiological buffers (pH ~7.4), which impacts solubility, membrane permeability, and receptor binding. At physiological pH, the compound will be predominantly in its anionic carboxylate form. |
| Water Solubility | 1,200 mg/L at 22 °C (for the 3-chloro isomer).[4] | Governs its behavior in aqueous environmental systems and the preparation of stock solutions for in vitro assays. |
| Solubility in Organic Solvents | Soluble in ethanol, ether, acetone, chloroform, and methanol.[6] | Essential for choosing appropriate solvents for synthesis, purification (e.g., chromatography), and analytical sample preparation. |
Synthesis and Purification
The most common and efficient synthesis of 2-(3-chlorophenoxy)-2-methylpropanoic acid is a two-step process involving a Williamson ether synthesis followed by ester hydrolysis. This pathway is favored due to the ready availability of the starting materials and generally high yields.[3]
Synthetic Workflow
The synthesis can be visualized as a logical progression from simple precursors to the final product.
Caption: General synthetic workflow for 2-(3-Chlorophenoxy)-2-methylpropanoic acid.
Detailed Experimental Protocol
Step 1: Williamson Ether Synthesis The causality behind this step lies in increasing the nucleophilicity of the phenol. 3-Chlorophenol is weakly acidic, and its deprotonation by a strong base like sodium hydride (NaH) generates the much more potent sodium 3-chlorophenoxide nucleophile.[3] This phenoxide then readily attacks the electrophilic carbon of an alkyl 2-halo-2-methylpropanoate, displacing the halide in a classic SN2 reaction to form the stable ether linkage.[3]
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To a solution of 3-chlorophenol in a suitable aprotic solvent (e.g., DMF, THF), add a strong base (e.g., sodium hydride) portion-wise at 0 °C.
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Allow the reaction to stir for 30-60 minutes to ensure complete formation of the phenoxide.
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Add ethyl 2-bromo-2-methylpropanoate dropwise to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester intermediate.
Step 2: Ester Hydrolysis (Saponification) The purpose of this step is to convert the chemically stable ester intermediate into the desired carboxylic acid. This is achieved via base-catalyzed hydrolysis (saponification).[7] The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a carboxylate salt. A final acidification step is required to protonate the carboxylate, yielding the final carboxylic acid product.[7]
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Dissolve the crude ethyl 2-(3-chlorophenoxy)-2-methylpropanoate in a mixture of a solvent like tetrahydrofuran (THF) and water.[7]
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Add a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), and stir the mixture at room temperature for 16-24 hours.[7]
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After the reaction is complete (monitored by TLC or LC-MS), remove the organic solvent (THF) under reduced pressure.
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Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., dichloromethane) to remove any unreacted starting material.[7]
-
Acidify the aqueous layer to a pH of ~2 using a strong acid (e.g., 1M HCl). The product will precipitate as a solid.[7]
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Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield pure 2-(3-chlorophenoxy)-2-methylpropanoic acid.
Spectroscopic and Analytical Characterization
Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Spectroscopic Data
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¹H NMR Spectroscopy : The proton NMR spectrum is expected to show characteristic signals: two singlets for the non-equivalent methyl groups, a set of multiplets in the aromatic region corresponding to the protons on the substituted benzene ring, and a broad singlet for the acidic proton of the carboxylic acid. The splitting pattern and chemical shifts of the aromatic protons are diagnostic for the 1,3-disubstitution pattern.
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Infrared (IR) Spectroscopy : The IR spectrum provides functional group information. Key expected absorptions include a very broad O-H stretch from the carboxylic acid dimer (typically ~3300-2500 cm⁻¹), a sharp and strong C=O stretch (~1700 cm⁻¹), C-O ether stretching bands, and absorptions corresponding to the C-Cl bond and aromatic C-H bonds.[8]
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Mass Spectrometry (MS) : Electron ionization mass spectrometry (EI-MS) would show the molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom.[9][10]
Analytical Workflow for Quantification
High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis and quantification of this compound in various matrices.
Caption: A typical analytical workflow for the quantification of the target acid.
Explanatory Protocol: A common method involves reverse-phase HPLC with UV detection.[4]
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Column : C18 stationary phase.
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Mobile Phase : An isocratic or gradient mixture of an aqueous acidic buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The acidic mobile phase is crucial to ensure the carboxylic acid is in its neutral, protonated form for better retention on the non-polar C18 column.
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Detection : UV detection at a wavelength where the chlorophenoxy chromophore absorbs, typically around 220-230 nm.
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Quantification : Achieved by integrating the peak area and comparing it to a calibration curve generated from standards of known concentrations.
Safety and Handling
Proper handling is essential to ensure laboratory safety. The following information is derived from safety data sheets (SDS) for structurally similar compounds.[5]
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Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]
-
GHS Pictogram : GHS07 (Exclamation mark).
-
Personal Protective Equipment (PPE) : Standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[5]
-
Storage : Store in a cool, dry, well-ventilated area in a tightly sealed container.[11][12]
-
Disposal : Dispose of in accordance with local, state, and federal regulations for chemical waste.
Applications and Biological Context
While less studied than its 4-chloro isomer (clofibric acid), 2-(3-chlorophenoxy)-2-methylpropanoic acid is relevant in several research areas:
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Drug Development : It serves as a valuable building block for synthesizing more complex molecules. Its structural similarity to clofibric acid makes it a useful tool for structure-activity relationship (SAR) studies targeting peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid and glucose metabolism.[6][13]
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Environmental Science : As a member of the chlorophenoxy acid family, it is relevant in studies on the environmental fate and biodegradation of herbicides and pharmaceutical pollutants.[1][2] Its moderate water solubility and potential for persistence make it a compound of interest in ecotoxicology.[4]
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Metabolic Research : It can be used as a reference standard in metabolic studies of related drugs or environmental contaminants to identify and quantify metabolites produced by biological systems.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 7542, (+-)-2-(3-Chlorophenoxy)propionic acid. Accessed January 12, 2026. [Link]
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Thermo Fisher Scientific. Safety Data Sheet for 2-(3-Chlorophenoxy)propionic acid. Accessed January 12, 2026. [Link]
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University of Hertfordshire. AERU: Clofibric acid. Accessed January 12, 2026. [Link]
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MP Biomedicals. CLOFIBRIC ACID N/H. Accessed January 12, 2026. [Link]
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National Institute of Standards and Technology. NIST Chemistry WebBook, Mass Spectrum for Clofibric Acid. Accessed January 12, 2026. [Link]
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Doc Brown's Chemistry. Infrared spectrum of 2-methylpropanoic acid. Accessed January 12, 2026. [Link]
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